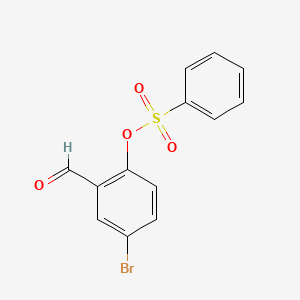

4-Bromo-2-formylphenyl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-formylphenyl benzenesulfonate is a chemical compound with the molecular formula C13H9BrO4S . It has an average mass of 341.177 Da and a monoisotopic mass of 339.940491 Da .

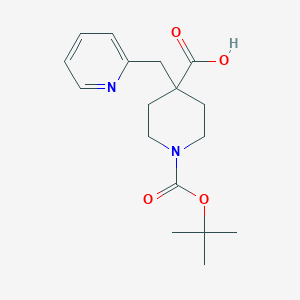

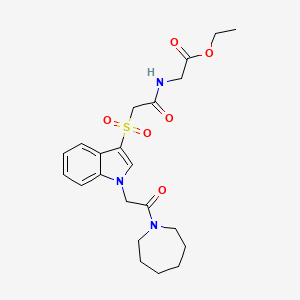

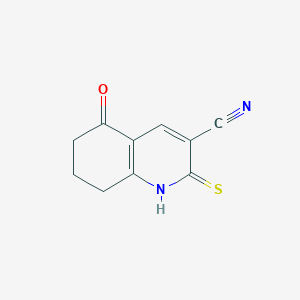

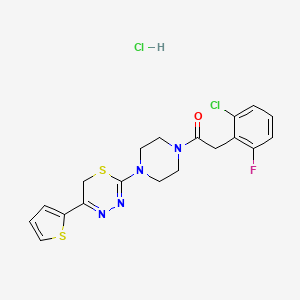

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a formyl group, and a benzenesulfonate ester group .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 482.0±45.0 °C at 760 mmHg, and a flash point of 245.3±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 69 Å2 .Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

A comparative experimental and theoretical investigation by Andleeb et al. (2018) on 2- and 4-formylphenyl arylsulfonates, including 4-formylphenyl 4-bromobenzenesulfonate, revealed the significance of halogen-bonding interactions in rationalizing solid-state crystal structures. These interactions, particularly O...X (X = Cl and Br) and type I X...X halogen-bonding, were analyzed through density functional theory (DFT) calculations, highlighting their stabilizing nature in supramolecular assemblies (Andleeb et al., 2018).

Modification of Polybenzimidazole for Improved Functionality

Roziere et al. (2001) demonstrated the grafting of (4-bromomethyl)benzenesulfonate onto polybenzimidazole, leading to a proton exchange polymer with enhanced conductivity and flexibility. This modification disrupts a strong hydrogen bond network at high degrees of sulfonation, illustrating a method to control the physical properties of membrane materials (Roziere et al., 2001).

properties

IUPAC Name |

(4-bromo-2-formylphenyl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c14-11-6-7-13(10(8-11)9-15)18-19(16,17)12-4-2-1-3-5-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWNNLSPBCYVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)

![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)

![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)